molecular formula C60H46N4 B6594170 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine CAS No. 936355-01-0

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine

Cat. No.: B6594170
CAS No.: 936355-01-0
M. Wt: 823.0 g/mol
InChI Key: XOYZGLGJSAZOAG-UHFFFAOYSA-N
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Description

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine: is an organic compound with the molecular formula C60H46N4 . It is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications. This compound is characterized by its white to orange to green powder or crystal appearance and has a melting point of approximately 250°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine typically involves a multi-step process. One common method includes the use of a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-(N,N-diphenylamino)phenylboronic acid with a suitable halogenated aromatic compound under the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives, which can be tailored for specific applications in optoelectronics and materials science .

Mechanism of Action

The mechanism by which N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine exerts its effects is primarily related to its electronic structure. The compound acts as an electron donor, facilitating charge transfer processes in optoelectronic devices. The molecular targets and pathways involved include interactions with electron-accepting materials, leading to efficient charge separation and transport .

Comparison with Similar Compounds

  • N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine
  • 4-(N,N-Diphenylamino)phenylboronic acid
  • Tetra-N-phenyl-p-phenylenediamine

Comparison: Compared to these similar compounds, N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-diphenylbenzidine stands out due to its superior electron-donating ability and stability. This makes it particularly suitable for applications in high-performance optoelectronic devices .

Properties

IUPAC Name

1-N,1-N,4-N-triphenyl-4-N-[4-[4-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H46N4/c1-7-19-49(20-8-1)61(50-21-9-2-10-22-50)57-39-43-59(44-40-57)63(53-27-15-5-16-28-53)55-35-31-47(32-36-55)48-33-37-56(38-34-48)64(54-29-17-6-18-30-54)60-45-41-58(42-46-60)62(51-23-11-3-12-24-51)52-25-13-4-14-26-52/h1-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGLGJSAZOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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